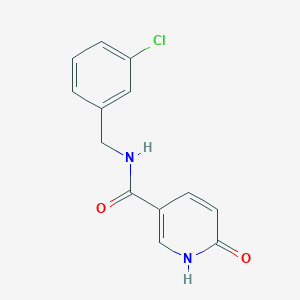

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |

InChI Key |

MRQNPKAPMIIXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with a suitable dihydropyridine precursor. One common method involves the use of N-chlorosuccinimide as a chlorine source and a photocatalyst such as Acr±Mes under visible light irradiation . This method is mild and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and substitution reactions. The use of metal halide Lewis acids as carbonyl activators and halogen carriers is common in these processes . These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Chlorinating agents like N-chlorosuccinimide under visible light.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Pyridine Substitution: The 5-chloro substituent in analogs enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

- Benzyl Group : Replacing 3-chlorobenzyl with 3-trifluoromethylbenzyl (as in ) introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.

- Carboxamide Substituent : Aryl groups like 4-chlorophenyl or 4-methoxyphenyl modulate steric and electronic properties. Methoxy groups improve solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a 6-oxo-1,6-dihydropyridine core, which is known for various pharmacological activities. The structural characteristics include:

- Molecular Weight : 250.69 g/mol

- SMILES Notation : C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O

- InChIKey : PJFMCUUQPDTFCH-UHFFFAOYSA-N

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 250.69 g/mol |

| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O |

| InChIKey | PJFMCUUQPDTFCH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-chloroaniline. The process typically requires controlled conditions to ensure high yield and purity.

Synthesis Methodology

-

Reagents :

- 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

- 3-Chloroaniline

- Solvent (e.g., pyridine)

-

Procedure :

- Dissolve the starting materials in pyridine.

- Heat the mixture under reflux.

- Allow for slow evaporation to obtain crystals.

- Purify through recrystallization.

Pharmacological Properties

Research indicates that compounds with a similar structure to N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties in models of neurodegeneration.

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing the antimicrobial properties of related compounds, several derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine derivatives may also possess similar properties.

- Anticancer Activity : A phenotypic screening of structurally related compounds revealed that some exhibited cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

- Neuroprotection : Research on neuroprotective agents has highlighted the role of similar compounds in reducing neuronal damage in ischemic conditions. This opens avenues for exploring N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine as a candidate for neuroprotective therapies.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between substituted pyridinone carboxylic acids and benzylamine derivatives. For example, analogous protocols involve activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with 3-chlorobenzylamine under cooled conditions (0°C) to improve yield and purity . Optimization may include adjusting solvent systems (e.g., DMF or THF), reaction temperatures, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR, H and C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity threshold) ensures purity. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. For example, Sigma-Aldrich protocols emphasize independent verification of identity and purity due to the lack of default analytical data for early-stage compounds .

Q. How are in vitro xanthine oxidase (XO) inhibition assays designed to evaluate the biological activity of this compound?

- Methodology : Standard XO inhibition assays involve spectrophotometric measurement of uric acid formation at 295 nm. The compound is incubated with xanthine (substrate) and XO enzyme, followed by IC determination via dose-response curves. Comparative studies with febuxostat (positive control) are recommended, as seen in analogous pyridinone derivatives showing IC values ranging from 28.8 to 629 nM .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for substituent effects on XO inhibition be resolved?

- Methodology : Systematic SAR studies should compare substituent variations (e.g., halogens, alkoxy groups) on the benzyl and pyridinone moieties. For instance, 3-chlorobenzyl groups may enhance inhibitory potency due to electron-withdrawing effects, while bulky substituents could reduce binding affinity. Computational docking (e.g., AutoDock Vina) paired with crystallographic data (e.g., XO-cofactor complexes) clarifies steric and electronic interactions .

Q. What experimental designs are suitable for transitioning from in vitro XO inhibition to in vivo pharmacokinetic and efficacy studies?

- Methodology : In vivo models (e.g., hyperuricemic mice) assess uric acid reduction and bioavailability. Pharmacokinetic parameters (C, T, AUC) are determined via LC-MS/MS after oral administration. For example, pyridinone derivatives with logP values <3.5 show improved solubility and absorption, while metabolic stability is tested using liver microsome assays .

Q. How can crystallography and enzyme kinetics elucidate the inhibition mechanism of this compound?

- Methodology : Co-crystallization of the compound with XO (e.g., bovine or human recombinant enzyme) reveals binding modes at the molybdopterin active site. Enzyme kinetics (Lineweaver-Burk plots) distinguish competitive, non-competitive, or mixed-type inhibition. For example, mixed-type inhibition (observed in related pyridinone derivatives) suggests dual binding to both the substrate and flavin adenine dinucleotide (FAD) domains .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.